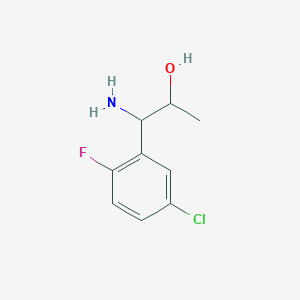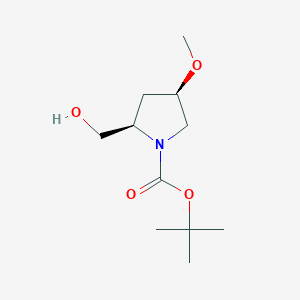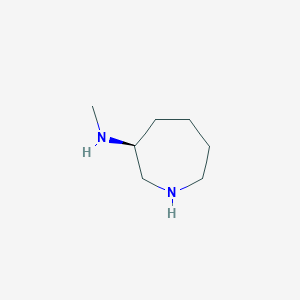
(4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol is a complex organic compound that features multiple functional groups, including benzyloxy, tert-butyldiphenylsilyl, and chlorodecane moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol typically involves multiple steps, including the protection of hydroxyl groups, introduction of the benzyloxy and tert-butyldiphenylsilyl groups, and chlorination. Common reagents used in these steps include benzyl chloride, tert-butyldiphenylsilyl chloride, and thionyl chloride. Reaction conditions often involve the use of organic solvents such as dichloromethane and toluene, and catalysts like pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods ensure high purity and yield, which are critical for applications in pharmaceuticals and fine chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: Reduction of the chlorodecane moiety to a decane using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Nucleophiles in polar aprotic solvents like DMF (dimethylformamide) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol can serve as an intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology and Medicine
This compound may be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require specific stereochemistry and functional group arrangements.
Industry
In the chemical industry, it can be used as a building block for the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism by which (4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol exerts its effects depends on its application. In synthetic chemistry, its reactivity is governed by the presence of reactive functional groups. In biological systems, it may interact with specific enzymes or receptors, although detailed studies would be required to elucidate these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-bromodecane-4,6-diol: Similar structure but with a bromine atom instead of chlorine.
(4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-iododecane-4,6-diol: Similar structure but with an iodine atom instead of chlorine.
Propriétés
Formule moléculaire |
C33H45ClO4Si |
|---|---|
Poids moléculaire |
569.2 g/mol |
Nom IUPAC |
(4S,6S,7R)-1-[tert-butyl(diphenyl)silyl]oxy-7-chloro-10-phenylmethoxydecane-4,6-diol |
InChI |
InChI=1S/C33H45ClO4Si/c1-33(2,3)39(29-18-9-5-10-19-29,30-20-11-6-12-21-30)38-24-13-17-28(35)25-32(36)31(34)22-14-23-37-26-27-15-7-4-8-16-27/h4-12,15-16,18-21,28,31-32,35-36H,13-14,17,22-26H2,1-3H3/t28-,31+,32-/m0/s1 |
Clé InChI |
DWJMTSOGEWXIBG-YXQUNVLPSA-N |
SMILES isomérique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC[C@@H](C[C@@H]([C@@H](CCCOCC3=CC=CC=C3)Cl)O)O |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC(CC(C(CCCOCC3=CC=CC=C3)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13050804.png)


